2-Ethylsulfonyl-1,3-dimethoxybenzene
Description
2-Ethylsulfonyl-1,3-dimethoxybenzene (CAS: Not explicitly provided in evidence; inferred structure: C₉H₁₂O₄S) is an aromatic compound featuring a benzene ring substituted with an ethylsulfonyl group at the 2-position and methoxy groups at the 1- and 3-positions. This structure combines electron-withdrawing (sulfonyl) and electron-donating (methoxy) substituents, which influence its reactivity and physical properties. While direct data on this compound are absent in the provided evidence, its synthesis may involve sulfonylation of 1,3-dimethoxybenzene precursors, akin to methods described for 4-Ethylbenzene-1-sulfonyl chloride . Applications likely include intermediates in pharmaceutical or agrochemical synthesis, given the prevalence of sulfonyl and methoxy groups in such contexts .
Properties
IUPAC Name |
2-ethylsulfonyl-1,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-4-15(11,12)10-8(13-2)6-5-7-9(10)14-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZVTVAOIYPNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC=C1OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent-Based Comparison of Dimethoxy-Substituted Aromatics
The dimethoxy motif is common in synthetic chemistry. Key analogs include:
Observations :
Sulfonyl-Containing Compounds
Sulfonyl groups are critical in agrochemicals and pharmaceuticals:
Key Differences :
- Reactivity : Sulfonyl chlorides (e.g., 4-Ethylbenzene-1-sulfonyl chloride) are highly reactive in nucleophilic substitutions, whereas the target compound’s ethylsulfonyl group is stabilized, favoring stability over reactivity .
- Biological Activity : Sulfonylureas like metsulfuron-methyl rely on sulfonyl-triazine synergism for herbicidal activity, absent in the target compound .
Ethylsulfonyl vs. Ethylsulfanyl Derivatives
Ethylsulfanyl (C₂H₅S-) and ethylsulfonyl (C₂H₅SO₂-) groups exhibit distinct properties:
Oxidation State Impact :
- Sulfanyl groups (S-) are oxidizable to sulfonyl (SO₂), increasing polarity and stability. This makes sulfonyl derivatives more suitable for solid-state applications .
Research Findings and Data Gaps
- Synthesis Pathways : The target compound may be synthesized via sulfonation of 1,3-dimethoxybenzene using ethylsulfonyl chloride, though direct evidence is lacking .
- Thermal Properties : Analogous sulfonyl compounds (e.g., sulfonamides) exhibit melting points >100°C, suggesting similar behavior for the target compound.
- Applications: Potential uses include photoacid generators (due to sulfonyl groups) or intermediates in drug synthesis, though specific studies are needed.
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